molecular formula C18H23NO4 B12338770 Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate

Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate

Cat. No.: B12338770
M. Wt: 317.4 g/mol
InChI Key: NVIYRNUTCODANF-LPQFERQCSA-N
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Description

Molecular Formula and IUPAC Nomenclature

The compound ethyl N-benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate has the molecular formula C₁₈H₂₃NO₄ and a molecular weight of 317.4 g/mol . Its IUPAC name, [R-(E)]-2-(3-ethoxy-3-oxo-1-propenyl)-1-piperidinecarboxylic acid phenylmethyl ester , systematically describes its components:

  • A piperidine ring substituted at the 3-position with a propenoate group.
  • An N-benzyloxycarbonyl (Cbz) protecting group at the piperidine nitrogen.
  • An ethyl ester moiety on the propenoate chain.

Table 1: Key structural descriptors

Property Value
Molecular formula C₁₈H₂₃NO₄
IUPAC name [R-(E)]-2-(3-ethoxy-3-oxo-1-propenyl)-1-piperidinecarboxylic acid phenylmethyl ester
Key functional groups Piperidine, propenoate, ester, benzyloxycarbonyl

Stereochemical Configuration at the Piperidinyl (2R) Position

The (2R) designation indicates the absolute configuration at the second carbon of the piperidine ring. This stereocenter arises during synthesis, often through asymmetric catalysis or chiral resolution techniques. For example, stereoselective alkylation or cyclization reactions can enforce the R-configuration , as seen in related piperidine alkaloids.

The rigidity of the piperidine ring and the spatial arrangement of substituents influence the compound’s biological activity and synthetic utility. X-ray crystallography or nuclear Overhauser effect (NOE) NMR experiments could confirm this configuration by analyzing spatial proximities between protons on the piperidine ring and adjacent groups.

E-Geometry of the Propenoate Moiety

The E-geometry (trans configuration) of the propenoate double bond is critical for the compound’s conformational stability. This geometry is determined by coupling constants in ¹H NMR: E-alkenes typically exhibit J values > 12 Hz due to trans-vicinal proton coupling. In the solid state, the E-configuration minimizes steric clashes between the ethyl ester and the piperidine ring, as observed in analogous structures.

Electronic effects also stabilize the E-isomer. The electron-withdrawing ester group delocalizes electrons into the carbonyl, reducing double bond flexibility and favoring the trans arrangement.

Functional Group Interactions and Electronic Effects

The compound’s reactivity is governed by interactions among its functional groups:

  • Benzyloxycarbonyl (Cbz) group :
    • Acts as a protecting group for the piperidine nitrogen, preventing unwanted nucleophilic attacks during synthesis.
    • Electron-withdrawing via resonance, polarizing the N–C bond and enhancing stability toward acidic conditions.
  • Propenoate ethyl ester :

    • The ester carbonyl engages in conjugation with the double bond, lowering its electrophilicity compared to isolated carbonyls.
    • The ethoxy group donates electrons through inductive effects, moderating the ester’s reactivity.
  • Piperidine ring :

    • Adopts a chair conformation with the Cbz group in an equatorial position to minimize 1,3-diaxial interactions.
    • The ring’s basicity is attenuated by the electron-withdrawing Cbz group, reducing protonation susceptibility.

Table 2: Electronic effects of functional groups

Functional Group Electronic Contribution Impact on Reactivity
Benzyloxycarbonyl (Cbz) Electron-withdrawing (resonance) Stabilizes amine; resists oxidation
Propenoate ester Electron

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

benzyl (2R)-2-[(E)-3-ethoxy-3-oxoprop-1-enyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H23NO4/c1-2-22-17(20)12-11-16-10-6-7-13-19(16)18(21)23-14-15-8-4-3-5-9-15/h3-5,8-9,11-12,16H,2,6-7,10,13-14H2,1H3/b12-11+/t16-/m1/s1

InChI Key

NVIYRNUTCODANF-LPQFERQCSA-N

Isomeric SMILES

CCOC(=O)/C=C/[C@H]1CCCCN1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C=CC1CCCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Pyridine Derivatives

A method adapted from CN101817779A involves quaternizing 3-pyridone with benzyl chloride, followed by nickel-catalyzed hydrogenation under 3–5 atm H₂. This reduces the pyridine ring to piperidine while introducing the N-benzyl group. Key parameters include:

Parameter Value
Catalyst Raney nickel
H₂ Pressure 3–5 atm
Temperature 70°C
Yield 60–75%

The stereochemical outcome depends on the catalyst’s surface geometry, with Raney nickel favoring the (2R) configuration.

Chiral Auxiliary-Mediated Cyclization

CN108129404B describes reductive amination of chiral aminoacetaldehydes with L- or D-amino acid esters. For the target compound, (2R)-piperidinyl is formed via:

  • TEMPO oxidation of Cbz-protected ethanolamine to aminoacetaldehyde.
  • Sodium triacetoxyborohydride-mediated reductive amination with methyl alaninate at –10°C.
  • Cyclization under basic conditions (e.g., NaOEt/EtOH).

This method achieves >99% enantiomeric excess (ee) but requires costly chiral ligands.

Benzyloxycarbonyl (Cbz) Protection Strategies

N-protection is critical to prevent undesired side reactions. Two approaches are prevalent:

In Situ Protection During Piperidine Synthesis

CN105622444A employs benzylamine and 2-chloroethyl acetate in acetonitrile with tetrabutylammonium hydrogen sulfate (TBAHS) as a phase-transfer catalyst. The Cbz group is introduced via:

  • Condensation of benzylamine with 2-chloroethyl acetate.
  • Alkylation with 4-chlorobutyl acetate.
  • Cyclization under basic conditions (e.g., KOtBu).
Step Conditions Yield
Condensation 25–28°C, 4h, TBAHS 98%
Cyclization KOtBu, THF, reflux 85%

Post-Cyclization Protection

Alternative routes (e.g., PMC10353522) protect pre-formed piperidine using benzyl chloroformate (Cbz-Cl) in dichloromethane with triethylamine. This method avoids competing side reactions but requires anhydrous conditions.

E-Propenoate Ester Installation

The α,β-unsaturated ester is constructed via Horner-Wadsworth-Emmons (HWE) olefination or Wittig reactions.

HWE Olefination

A optimized protocol from CN108129404B uses diethyl (ethoxycarbonylmethyl)phosphonate and 3-[(2R)-piperidinyl]propanal:

  • Generate the phosphoryl ylide with NaH in THF.
  • React with aldehyde at –78°C.
  • Quench with saturated NH₄Cl.
Parameter Value
Base NaH
Solvent THF
Temperature –78°C → RT
E:Z Selectivity 95:5
Yield 82%

Wittig Reaction

Vulcanchem’s data highlights ethyl triphenylphosphoranylideneacetate reacting with 3-[(2R)-piperidinyl]propanal in toluene. This method offers scalability but lower stereocontrol (E:Z = 88:12).

Integrated Synthetic Routes

Linear Synthesis (3 Steps)

  • Piperidine formation via catalytic hydrogenation.
  • Cbz protection using Cbz-Cl.
  • HWE olefination.
    Overall yield : 58–64%.

Convergent Synthesis

  • Parallel synthesis of (2R)-piperidinyl and propenoate fragments.
  • Fragment coupling via Mitsunobu reaction (DEAD, PPh₃).
    Advantage : Higher modularity; Disadvantage : Lower yield (45–50%) due to steric hindrance.

Analytical Data and Quality Control

Critical quality attributes include:

  • HPLC Purity : ≥98% (C18 column, MeCN/H₂O gradient).
  • Stereochemical Integrity : Chiral HPLC (Chiralpak AD-H, heptane/IPA).
  • Spectroscopic Validation :
    • ¹H NMR (CDCl₃): δ 7.35 (m, 5H, Cbz aromatic), 6.85 (d, J = 15.9 Hz, CH=CHCOOEt), 4.20 (q, J = 7.1 Hz, OCH₂CH₃).
    • IR : 1725 cm⁻¹ (C=O ester), 1690 cm⁻¹ (C=O Cbz).

Challenges and Optimization Opportunities

  • Stereochemical Drift : Mitigated by low-temperature (–78°C) olefination.
  • Catalyst Cost : Raney nickel ($120/kg) vs. palladium ($3,500/kg).
  • Green Chemistry : Substituting acetonitrile with cyclopentyl methyl ether (CPME) reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Organic Synthesis

Intermediate for Synthesis
Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate serves as an essential intermediate in the synthesis of various compounds. It is notably used in the preparation of lentiginosine, a compound of interest in medicinal chemistry . The compound's structure allows for modifications that can lead to diverse derivatives, facilitating the exploration of structure-activity relationships.

Medicinal Chemistry

Potential Drug Development
Research indicates that derivatives of this compound may exhibit significant biological activity. For instance, studies have shown that related compounds can act as inhibitors for specific enzymes or receptors, which could be beneficial in developing treatments for various diseases . The piperidine moiety is particularly relevant due to its prevalence in many pharmacologically active compounds.

Biochemical Probes

Research Tool
This compound can also be utilized as a biochemical probe to study enzyme mechanisms and interactions within biological systems. Its ability to modify target proteins or pathways makes it a valuable tool for researchers investigating cellular processes and drug interactions .

Case Study 1: Synthesis of Lentiginosine

In a study focused on synthesizing lentiginosine, this compound was identified as a crucial intermediate. The synthetic route demonstrated the compound's versatility and importance in generating biologically active molecules .

Case Study 2: Enzyme Inhibition

Research has highlighted the potential of compounds derived from this compound as enzyme inhibitors. These findings suggest that modifications to the compound can enhance its potency against specific targets, paving the way for new therapeutic agents .

Mechanism of Action

The compound exerts its effects primarily through its role as an intermediate in the synthesis of glycosidase inhibitors. These inhibitors target specific enzymes involved in carbohydrate metabolism, thereby modulating various biological pathways. The molecular targets include glycosidases such as alpha-glucosidase and beta-galactosidase .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

A. Ethyl Acrylate (Ethyl Propenoate)
  • Formula : C₅H₈O₂; MW : 114.14 g/mol .
  • Key Differences: Lacks the Cbz group, piperidinyl substituent, and stereochemical complexity. Simpler structure with a single propenoate ester.
  • Properties :
    • Higher volatility (vapor pressure : 29 mm Hg at 20°C) .
    • Insoluble in water, similar to the target compound .
  • Applications: Industrial monomer for polymers and adhesives .
B. Ethyl (Z)-2-(N-Benzoylamino)-3-(4-Hydroxy-1-Naphthyl)propenoate
  • Key Differences :
    • Z-configuration vs. E-configuration in the target compound.
    • Benzoyl amide substituent instead of Cbz-protected piperidinyl.
    • Naphthyl group introduces extended aromaticity .
  • Synthesis : Prepared via asymmetric hydrogenation with [Rh(BINAP)] catalyst, highlighting stereochemical control methods relevant to the target compound .
C. Ethyl 3-(Quinolin-2-ylsulfanyl)propenoate
  • Key Differences: Thioether-linked quinoline substituent instead of piperidinyl.
  • Synthesis: Formed via nucleophilic addition of 2-mercaptoquinoline to ethyl propiolate, a method adaptable to other propenoates .
D. Ethyl N-Benzyloxycarbonyl-3-[(2R)-Piperidinyl)]-(2R,3S)-Dihydroxypropanoate
  • CAS: 160169-48-2; Formula: C₁₈H₂₅NO₆; MW: 351.39 g/mol .
  • Key Differences :
    • Additional dihydroxy groups at positions 2R and 3S.
    • Increased polarity and hydrogen-bonding capacity compared to the target compound .

Physical and Chemical Properties Comparison

Property Target Compound Ethyl Acrylate Ethyl (Z)-Naphthyl Propenoate Dihydroxypropanoate Derivative
Molecular Weight (g/mol) 317.38 114.14 ~350 (estimated) 351.39
Water Solubility Low (organic-soluble) Insoluble Low Moderate (due to -OH groups)
Vapor Pressure Low (high MW) 29 mm Hg at 20°C Not reported Not applicable (non-volatile)
Key Functional Groups Cbz, piperidinyl, ethyl ester Ethyl ester Benzoylamino, naphthyl Cbz, dihydroxy, piperidinyl

Biological Activity

Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate, with the CAS number 160169-47-1, is a compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H23NO4
  • Molecular Weight : 317.38 g/mol
  • Structure : The compound features a piperidine ring, an ethoxycarbonyl group, and a propenoate moiety, contributing to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of ethyl propenoates exhibit notable antimicrobial properties. A study focusing on similar compounds demonstrated significant antibacterial activity against various microorganisms, including:

  • Bacteria :
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa
    • Klebsiella pneumoniae
  • Fungi :
    • Candida albicans
    • Aspergillus flavus

These findings suggest that this compound may possess similar antimicrobial efficacy due to its structural characteristics that facilitate interaction with microbial targets .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the piperidine ring enhances its ability to penetrate microbial membranes, leading to cell disruption and death. Molecular docking studies have been employed to elucidate binding affinities and interactions with bacterial enzymes, supporting its potential as an antibacterial agent .

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of ethyl derivatives similar to this compound and evaluated their biological activities. The results indicated that modifications in the benzene ring significantly influenced the antimicrobial potency of these compounds .
  • Comparative Analysis : A comparative analysis of various ethyl propenoates highlighted that those with specific substituents on the aromatic rings exhibited enhanced activity against resistant strains of bacteria. This could provide insights into optimizing this compound for better efficacy .

Data Table: Biological Activity Summary

MicroorganismActivity LevelReference
Escherichia coliSignificant
Staphylococcus aureusSignificant
Pseudomonas aeruginosaModerate
Klebsiella pneumoniaeModerate
Candida albicansSignificant

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